5-Chloro-2-(dimethoxymethyl)thiazole
Description
The Central Role of the Thiazole (B1198619) Scaffold in Advanced Chemical Research
The thiazole nucleus is a fundamental structural component in numerous biologically active compounds. semanticscholar.org Its presence is crucial to the function of a wide range of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. mdpi.comresearchgate.net In the realm of crop protection, thiazole derivatives are integral to the efficacy of many leading fungicides and insecticides. researchgate.netnih.gov The structural rigidity and aromaticity of the thiazole ring provide a stable platform for the introduction of various functional groups, allowing for the fine-tuning of a molecule's physicochemical and biological properties.
Historical Context and Evolution of Thiazole Chemistry
The systematic study of thiazole chemistry began in the late 19th century with the pioneering work of Hantzsch, who developed a versatile method for the synthesis of the thiazole ring that is still widely used today. pharmaguideline.com Since then, the field has expanded dramatically, with the development of numerous synthetic methodologies enabling the creation of a vast library of thiazole derivatives. This has led to the discovery of many commercially significant thiazoles, including dyes, fungicides, and pharmaceuticals. wikipedia.org
Positioning of 5-Chloro-2-(dimethoxymethyl)thiazole within Contemporary Thiazole Chemistry
This compound is a key intermediate in the synthesis of second-generation neonicotinoid insecticides, such as thiamethoxam (B1682794) and clothianidin. znaturforsch.comnih.govresearchgate.netgoogle.comresearchgate.netwikipedia.orgsumitomo-chem.co.jpnih.govgoogle.com The dimethoxymethyl group serves as a protected form of a formyl (aldehyde) group, which is a crucial functional handle for the elaboration of the final insecticide structure. The presence of the chlorine atom at the 5-position of the thiazole ring is also critical for the biological activity of the end products.
Research Significance and Future Trajectories for this compound
The significance of this compound is intrinsically linked to the importance of the agrochemicals derived from it. As the need for more effective and environmentally benign crop protection agents continues to grow, so too will the demand for key intermediates like this compound. Future research is likely to focus on developing more efficient and sustainable synthetic routes to this compound and its precursors. Furthermore, its utility may be explored in the synthesis of novel thiazole-containing compounds with potential applications in other areas of chemistry and biology.
Chemical Identity and Physicochemical Properties
| Property | Value |
| CAS Number | 1356087-30-3 |
| Molecular Formula | C6H8ClNO2S |
| Molecular Weight | 193.65 g/mol |
Synthesis and Manufacturing Processes
The synthesis of this compound is not extensively detailed in publicly available literature, as it is primarily an industrial intermediate. However, its synthesis can be logically deduced from the preparation of its immediate precursor, 2-chloro-1,3-thiazole-5-carbaldehyde, and standard organic chemistry transformations.
A plausible synthetic pathway commences with the readily available 2-chlorothiazole (B1198822). Formylation of 2-chlorothiazole at the 5-position can be achieved via a lithiation reaction followed by quenching with an appropriate formylating agent like ethyl formate. This process yields 2-chloro-1,3-thiazole-5-carbaldehyde. chemicalbook.com
Subsequent acetalization of the aldehyde with methanol (B129727), typically under acidic conditions, would afford the desired this compound. This reaction is a standard method for protecting aldehyde functional groups. researchgate.net
Spectroscopic Data and Characterization
While specific spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from its structure and data for similar compounds.
For its precursor, 2-chloro-1,3-thiazole-5-carbaldehyde, the following 1H NMR data has been reported:
1H NMR (400 MHz, CDCl3): δ 9.96 (s, 1H), 8.21 (s, 1H). chemicalbook.com
For this compound, one would expect to see signals corresponding to the methoxy (B1213986) protons of the acetal (B89532) group and the proton on the acetal carbon, in addition to the thiazole ring proton.
Chemical Reactions and Mechanisms
The primary chemical reactivity of this compound revolves around the hydrolysis of the dimethoxymethyl group (an acetal) to regenerate the formyl (aldehyde) functionality of 2-chloro-1,3-thiazole-5-carbaldehyde. This deprotection is typically achieved by treatment with aqueous acid.
The regenerated aldehyde is then a key synthon for the construction of the neonicotinoid pharmacophore. For instance, in the synthesis of clothianidin, the aldehyde can be reductively aminated to form an aminomethyl group, which is then further elaborated. researchgate.netsumitomo-chem.co.jpgoogle.com
Applications in Chemical Synthesis
The principal application of this compound is as a crucial intermediate in the manufacture of neonicotinoid insecticides, a class of agrochemicals vital for crop protection against a wide range of sucking and chewing insects. researchgate.netnih.govmdpi.com
Role as a Precursor in Agrochemicals
Specifically, the 2-chloro-5-formylthiazole (obtained from the deprotection of this compound) is a key building block for the synthesis of both thiamethoxam and clothianidin. znaturforsch.comnih.govresearchgate.netgoogle.comwikipedia.orgnih.govgoogle.com These insecticides act as agonists at the nicotinic acetylcholine (B1216132) receptors of insects, leading to paralysis and death. wikipedia.org The thiazole moiety, with its specific substitution pattern, is essential for the high efficacy and selectivity of these compounds. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(dimethoxymethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S/c1-9-6(10-2)5-8-3-4(7)11-5/h3,6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWWLTHAWSZBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC=C(S1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745095 | |
| Record name | 5-Chloro-2-(dimethoxymethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356087-30-3 | |
| Record name | 5-Chloro-2-(dimethoxymethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5 Chloro 2 Dimethoxymethyl Thiazole
Retrosynthetic Analysis and Strategic Disconnections for 5-Chloro-2-(dimethoxymethyl)thiazole
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections can be made at the bonds forming the thiazole (B1198619) ring or at the bonds connecting the substituents to the ring.
A logical approach involves disconnecting the chloro and dimethoxymethyl groups, leading to a thiazole precursor. This suggests a strategy where a 2-substituted thiazole is synthesized first, followed by chlorination at the 5-position. The dimethoxymethyl group, being an acetal (B89532), can be retrosynthetically disconnected to a formyl group, pointing to 2-formylthiazole as a key intermediate. This intermediate can then be traced back to simpler starting materials for thiazole ring formation.
Alternatively, a disconnection of the thiazole ring itself, characteristic of the Hantzsch synthesis, would lead to an α-halocarbonyl compound and a thioamide. In this scenario, the challenge lies in designing precursors that already contain the chloro and dimethoxymethyl functionalities or suitable precursors that can be converted to them.
Table 1: Key Retrosynthetic Disconnections and Corresponding Synthetic Strategies
| Disconnection | Precursors | Synthetic Strategy |
| C5-Cl bond | 2-(dimethoxymethyl)thiazole | Electrophilic chlorination of a pre-formed 2-substituted thiazole. |
| C2-C(OMe)2H bond | 5-Chlorothiazole-2-carbaldehyde | Acetalization of a 2-formyl-5-chlorothiazole intermediate. |
| Thiazole Ring (Hantzsch) | Thioamide and α-halocarbonyl | Direct cyclization approach to form the substituted thiazole ring. |
Precursor Synthesis and Functional Group Interconversions
The synthesis of this compound often relies on the preparation and modification of key precursors.
The construction of the thiazole ring is a fundamental step. Several methods are available for synthesizing thiazoles with specific substitution patterns. The Hantzsch thiazole synthesis is one of the most common, involving the condensation of an α-halocarbonyl compound with a thioamide. researchgate.netchemhelpasap.com By choosing appropriately substituted starting materials, one can introduce functionalities at various positions of the thiazole ring. For instance, reacting a thioamide with an α-haloketone bearing a substituent at the α-carbon can lead to a 4-substituted thiazole.
Other methods for thiazole synthesis include the Gabriel synthesis (thionation of α-acylaminoketones) and the Cook-Heilborn synthesis (reaction of α-aminonitriles with carbon disulfide). researchgate.net The choice of method depends on the availability of starting materials and the desired substitution pattern.
The introduction of a chlorine atom at the 5-position of the thiazole ring is typically achieved through electrophilic halogenation. The thiazole ring is susceptible to electrophilic attack, with the C5 position being the most reactive, especially when an electron-donating group is present at the C2 position.
Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS). The reaction conditions, such as the choice of solvent and temperature, can be optimized to achieve regioselective chlorination. For example, the reaction of a 2-substituted thiazole with NCS in a suitable solvent like acetonitrile (B52724) or a chlorinated solvent can afford the corresponding 5-chloro derivative in good yield. google.com
Table 2: Conditions for Electrophilic Chlorination of Thiazoles
| Substrate | Reagent | Solvent | Temperature | Product |
| 2-Substituted Thiazole | N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temperature | 5-Chloro-2-substituted thiazole |
| 2-Substituted Thiazole | Sulfuryl chloride (SO2Cl2) | Dichloromethane | 0 °C to Room Temp. | 5-Chloro-2-substituted thiazole |
The dimethoxymethyl group is a dimethyl acetal of a formyl group. Its synthesis typically involves the reaction of an aldehyde with methanol (B129727) in the presence of an acid catalyst. organic-chemistry.org In the context of this compound synthesis, this would involve the preparation of a 2-formylthiazole precursor.
2-Formylthiazole can be synthesized through various methods, such as the oxidation of 2-methylthiazole (B1294427) or the reaction of a 2-lithiated or 2-Grignard thiazole derivative with a formylating agent like N,N-dimethylformamide (DMF). google.com Once the 2-formylthiazole is obtained, it can be converted to the dimethyl acetal by treatment with methanol and an acid catalyst, such as hydrogen chloride or a solid acid catalyst. researchgate.net The water formed during the reaction is typically removed to drive the equilibrium towards the acetal product. organic-chemistry.org
Table 3: General Conditions for Dimethyl Acetal Formation
| Aldehyde | Reagent | Catalyst | Conditions | Product |
| R-CHO | Methanol, Trimethyl orthoformate | Protic acid (e.g., HCl, p-TsOH) or Lewis acid | Room temperature to reflux | R-CH(OCH3)2 |
| R-CHO | Methanol | Solid acid catalyst (e.g., HY zeolite, sulfated zirconia) | Varies | R-CH(OCH3)2 |
Direct Cyclization Approaches to this compound
Directly constructing the this compound ring in a single cyclization step is a more convergent but potentially more challenging approach.
The Hantzsch thiazole synthesis is a versatile method for the formation of the thiazole ring. nih.gov It involves the reaction of an α-halocarbonyl compound with a thioamide. To apply this to the synthesis of this compound, one would need to use precursors that contain the required functionalities.
One hypothetical adaptation could involve the reaction of a thioamide derived from dimethoxyacetic acid with a 1,2-dihaloethane derivative. However, the reactivity and stability of these precursors would need to be carefully considered. A more plausible approach would be to use a thioamide that can be easily converted to the dimethoxymethyl group post-cyclization, and an α-halocarbonyl compound that introduces the chlorine atom at the desired position.
For instance, reacting a thioamide with 1,1,2-trichloroethane (B165190) could potentially lead to a 5-chlorothiazole (B1590928) intermediate. However, controlling the regioselectivity and subsequent functionalization at the 2-position would be crucial. The traditional Hantzsch synthesis is often limited in producing 2,5-disubstituted thiazoles due to the instability of the required α-haloaldehydes. organic-chemistry.org Therefore, a stepwise approach involving the synthesis of the thiazole core followed by functionalization is often more practical.
Table 4: Potential Precursors for an Adapted Hantzsch Synthesis
| Thioamide Component | α-Halocarbonyl Component | Potential Product |
| 2,2-Dimethoxythioacetamide | 1,2-Dichloroacetaldehyde | This compound (Hypothetical) |
| Thioformamide | 3,3-Dichloro-2-oxopropanal | Intermediate for 5-chlorothiazole-2-carbaldehyde |
Alternative Cycloaddition and Condensation Routes
Beyond the traditional Hantzsch synthesis, alternative pathways to the thiazole core structure involve various cycloaddition and condensation reactions. One notable approach is the [3+2] cycloaddition reaction, which constructs the five-membered thiazole ring by combining a three-atom and a two-atom component. For instance, pyridinium (B92312) 1,4-zwitterionic thiolates have been utilized in [3+2] cycloadditions with nitriles like CF3CN to synthesize 2-trifluoromethyl thiazoles. rsc.org This strategy could potentially be adapted for the synthesis of this compound by employing appropriate precursors that contain the required chloro and dimethoxymethyl functionalities.
Condensation reactions provide another versatile route. The reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates, known as the Cook-Heilborn synthesis, yields 5-aminothiazoles which can be further modified. pharmaguideline.com Similarly, the Tcherniac synthesis utilizes the acid hydrolysis of α-thiocyanic ketones to form 2-substituted thiazoles. pharmaguideline.com A more direct condensation approach involves the reaction of aldehydes with dithiooxamide, which has been successfully used to synthesize symmetrical thiazolo[5,4-d]thiazoles. rsc.orgmdpi.com This latter method, particularly, showcases the formation of the thiazole ring system through a condensation pathway that could be conceptually applied to the target molecule.
Post-Cyclization Functionalization Strategies
Once the 5-chlorothiazole core is formed, subsequent functionalization allows for the introduction or modification of various groups on the ring. These strategies are crucial for creating diverse derivatives and for manipulating the molecule's chemical properties.
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring
The reactivity of the thiazole ring is well-defined, with distinct positions favored for electrophilic and nucleophilic attack. pharmaguideline.com Generally, the C5-position is the most electron-rich and is the primary site for electrophilic substitution. researchgate.net However, in this compound, this position is already occupied by a chlorine atom. The C2-position is the most electron-deficient, making it susceptible to nucleophilic attack or deprotonation by strong bases like organolithium reagents. pharmaguideline.com The C4-position is considered nearly neutral. pharmaguideline.com
Given the substitution pattern of the target molecule, direct electrophilic substitution on the ring is unlikely without altering the existing groups. Nucleophilic aromatic substitution (SNAr), however, is a viable strategy to replace the chlorine atom at the C5 position, as atoms at this position can react with nucleophilic reagents. ias.ac.in The feasibility of this substitution depends on the strength of the nucleophile and the reaction conditions.
Directed Ortho Metalation (DoM) Approaches for Regioselective Functionalization
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heterocyclic rings. wikipedia.org The strategy relies on a Directed Metalation Group (DMG) that coordinates with an organolithium reagent (like n-butyllithium), directing the deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org This creates a lithiated intermediate that can then react with various electrophiles. wikipedia.org
For this compound, the heteroatoms in the dimethoxymethyl group at C2, or the thiazole nitrogen itself, could potentially serve as a DMG. This would direct the lithiation to the C4 position, the only available proton on the ring. This regioselective deprotonation would generate a 4-lithio-5-chloro-2-(dimethoxymethyl)thiazole intermediate, providing a precise method for introducing a wide range of functional groups at this position. The general principle involves the interaction of a Lewis basic DMG with a Lewis acidic alkyllithium, facilitating deprotonation at the nearest ring position. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions for C-Cl Bond Manipulation
The chlorine atom at the C5 position of the thiazole ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of derivatives. The low reactivity of heteroaryl chlorides compared to bromides or iodides often necessitates the use of highly efficient catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands. researchgate.net
Several key cross-coupling reactions can be applied to manipulate the C-Cl bond:
Suzuki-Miyaura Coupling: This reaction couples the 5-chlorothiazole with boronic acids or their esters to form a new C-C bond. It is a widely used method for constructing aryl-heteroaryl linkages. researchgate.net
Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the chlorothiazole with terminal alkynes. The 2-chlorothiazole (B1198822) synthon has been shown to undergo Sonogashira coupling without reacting at the C2-Cl bond, suggesting good selectivity for the C5 position under appropriate conditions. nih.gov
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the 5-chlorothiazole with various amines. This method is instrumental for introducing amino groups, which are common in bioactive molecules. vulcanchem.com
Negishi Coupling: This reaction utilizes organozinc reagents to form C-C bonds and is known for its mild conditions and high chemoselectivity. nih.gov
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂ / SPhos, XPhos | C-C (Aryl/Heteroaryl) |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | C-C (Alkynyl) |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP, Xantphos | C-N |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or Pd(I) dimers | C-C (Alkyl/Aryl) |
Advanced Synthetic Techniques and Reaction Optimization
To improve the efficiency, yield, and environmental footprint of synthetic procedures, advanced techniques are often employed. These methods can dramatically reduce reaction times and improve product purity.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating a wide range of reactions. lew.ro The use of microwave irradiation can lead to a significant reduction in reaction times, often from hours to minutes, along with increased yields and cleaner reaction profiles. nih.govnih.gov This technique has been successfully applied to the synthesis of various thiazole derivatives. nih.govscilit.com
For example, the Hantzsch thiazole synthesis, multicomponent reactions to form fused thiazoles, and condensation reactions have all shown enhanced efficiency under microwave irradiation. mdpi.comnih.govscilit.com In the synthesis of thiazolo[5,4-d]thiazoles, microwave heating reduced the reaction time to 25 minutes while increasing the yield compared to conventional heating. mdpi.com Similarly, nucleophilic substitution reactions on 2-halothiazoles to produce 2-fluorothiazoles were dramatically improved using microwave heating. nih.gov These findings strongly suggest that the synthetic routes and functionalization strategies for this compound could be significantly optimized through the application of microwave technology.
| Reaction | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of TzTz 1 | Conventional | 1 hour | 75% | mdpi.comnih.gov |
| Microwave | 25 minutes | 92% | ||
| Hantzsch Synthesis of 2-aminothiazoles | Conventional (Reflux) | 8 hours | Lower Yields | nih.gov |
| Microwave | Minutes | 89-95% |
Continuous Flow Chemistry for Scalability and Control
Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including thiazole derivatives, offering significant advantages over traditional batch processing in terms of scalability, safety, and control over reaction parameters. nih.govmtak.hu The application of microreactors and continuous flow setups allows for superior heat and mass transfer, precise control of residence time, and the ability to perform multistep reactions in a single, uninterrupted sequence. nih.govrsc.org This methodology is particularly well-suited for the synthesis of functionalized thiazoles, where hazardous reagents or exothermic reactions can be managed more effectively in the small, controlled environment of a flow reactor. mtak.hu
One of the primary strategies for thiazole synthesis adaptable to flow chemistry is the Hantzsch thiazole synthesis. nih.govmdpi.com This reaction typically involves the condensation of an α-haloketone with a thioamide. In a continuous flow setup, streams of the reactants can be mixed and heated rapidly in a microreactor to achieve short reaction times and high yields. For instance, multistep flow syntheses have been developed to produce complex thiazole-containing scaffolds, demonstrating the potential for rapid analogue generation for pharmaceutical research. nih.govmdpi.com These systems can integrate sequential reactions, such as the initial thiazole formation followed by further functionalization, without the need for isolating intermediates. nih.gov
The scalability of thiazole synthesis using continuous flow is a key advantage. By extending the operational time of the flow reactor, large quantities of the target compound can be produced consistently. This approach avoids the challenges associated with scaling up batch reactions, such as ensuring uniform mixing and temperature control in large vessels. The precise control over reaction parameters in a flow system leads to improved product quality and reproducibility. High-temperature and high-pressure conditions can be safely employed, often accelerating reaction rates significantly. mdpi.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Thiazoles
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by vessel surface area, potential for hot spots | Excellent, high surface-area-to-volume ratio |
| Mass Transfer | Dependent on stirring efficiency | Efficient and rapid mixing |
| Scalability | Difficult, requires re-optimization | Straightforward by extending run time ("scaling out") |
| Safety | Higher risk with hazardous reagents and exotherms | Inherently safer due to small reaction volumes |
| Reaction Time | Often hours | Can be reduced to minutes or even seconds mdpi.com |
| Reproducibility | Can be variable between batches | High consistency and reproducibility |
Ligand and Catalyst Design for Improved Selectivity and Yield
The design and selection of appropriate ligands and catalysts are crucial for controlling the regioselectivity and enhancing the yield of thiazole syntheses. While the classic Hantzsch synthesis is a powerful tool, modern organometallic catalysis offers alternative and complementary routes for the functionalization of the thiazole core, where ligand and catalyst choice dictates the outcome of the reaction. nih.govorganic-chemistry.org
In the context of producing a molecule like this compound, achieving the correct substitution pattern is paramount. Regioselectivity in thiazole functionalization can be controlled through catalyst and ligand design. For example, palladium-catalyzed direct C-H arylation of thiazoles has been shown to be highly dependent on the choice of ligand and base. nih.gov By selecting a specific combination, it is possible to direct the arylation to either the C2 or C5 position of the thiazole ring. A catalytic system comprising a palladium catalyst with a ligand like triphenylphosphine (B44618) (PPh3) can favor C2 functionalization, while a different ligand, such as bathophenanthroline (B157979) (Bphen), can direct the reaction to the C5 position. nih.gov This principle of catalyst-controlled regioselectivity is fundamental for synthesizing specifically substituted thiazoles.
The yield of thiazole synthesis can also be significantly improved through catalyst design. The use of solid-supported catalysts, for instance, can enhance reaction efficiency and simplify product purification. Silica-supported tungstosilisic acid has been employed as a reusable catalyst for the Hantzsch synthesis, leading to high yields under environmentally benign conditions. mdpi.comresearchgate.net Such heterogeneous catalysts can be easily recovered and reused, making the process more economical and sustainable. Furthermore, the reaction conditions themselves can influence selectivity; for example, conducting the Hantzsch synthesis under strongly acidic conditions has been shown to alter the regioselectivity of the cyclization. rsc.org
Ligand design also plays a critical role in reactions where a metal catalyst is used to form the thiazole ring or functionalize it. The electronic and steric properties of the ligand can influence the reactivity and stability of the catalytic species. For instance, in palladium-catalyzed reactions, bulky ligands can promote reductive elimination and prevent catalyst deactivation, leading to higher turnover numbers and improved yields. nih.gov The development of novel N,P-ligands has been shown to impact reactivity and selectivity in palladium-catalyzed cycloisomerization reactions, demonstrating the fine-tuning possible through ligand modification. researchgate.net
Table 2: Influence of Catalyst/Ligand on Thiazole Synthesis
| Reaction Type | Catalyst/Ligand System | Effect on Selectivity/Yield | Reference |
|---|---|---|---|
| Direct C-H Arylation | Pd/PPh3/NaOtBu | Favors C2-arylation | nih.gov |
| Direct C-H Arylation | Pd/Bphen/K3PO4 | Favors C5-arylation | nih.gov |
| Hantzsch Synthesis | Silica Supported Tungstosilisic Acid | High yields, reusable catalyst | mdpi.comresearchgate.net |
| Hantzsch Synthesis | Strongly Acidic Conditions (e.g., 10M HCl) | Alters regioselectivity of cyclization | rsc.org |
| Palladium-Catalyzed Coupling | Ligand-free Pd(OAc)2 | Efficient C5-arylation at low catalyst loading | organic-chemistry.orgresearchgate.net |
Spectroscopic and Advanced Structural Elucidation of 5 Chloro 2 Dimethoxymethyl Thiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Chloro-2-(dimethoxymethyl)thiazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
¹H NMR Spectral Interpretation for Proton Environments
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the electronegative oxygen atoms, as well as the aromatic character of the thiazole (B1198619) ring.
The methoxy (B1213986) protons (-OCH₃) are anticipated to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.3-3.5 ppm. The six equivalent protons of the two methoxy groups would give rise to a single, intense signal.
The acetal (B89532) proton (-CH(OCH₃)₂) is expected to resonate as a singlet at approximately 5.5-6.0 ppm. This downfield shift is attributed to the deshielding effect of the two adjacent oxygen atoms.
The single proton on the thiazole ring (H-4) is predicted to appear as a singlet in the aromatic region, likely between 7.5 and 7.8 ppm. The absence of adjacent protons on the ring leads to the singlet multiplicity. The electron-withdrawing nature of the adjacent chloro group at the C-5 position would contribute to its downfield chemical shift.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₃ | 3.3 - 3.5 | Singlet | 6H |
| -CH(OCH₃)₂ | 5.5 - 6.0 | Singlet | 1H |
¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation
The carbon-13 NMR (¹³C NMR) spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbon atoms of the methoxy groups (-OCH₃) are expected to resonate in the upfield region, typically around 50-55 ppm. The acetal carbon (-CH(OCH₃)₂) is anticipated to appear significantly downfield, in the range of 95-105 ppm, due to the direct attachment of two oxygen atoms.
The thiazole ring carbons will have characteristic chemical shifts. The C-2 carbon, being attached to the electronegative nitrogen and sulfur atoms as well as the dimethoxymethyl group, is expected to be the most downfield of the ring carbons, likely in the range of 160-165 ppm. The C-5 carbon, bearing the chloro substituent, is predicted to resonate around 130-135 ppm. The C-4 carbon, bonded to a hydrogen atom, is expected to appear in the aromatic region, around 140-145 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | 50 - 55 |
| -CH(OCH₃)₂ | 95 - 105 |
| Thiazole C-5 | 130 - 135 |
| Thiazole C-4 | 140 - 145 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In this molecule, since all proton signals are expected to be singlets, no cross-peaks would be observed in the COSY spectrum, confirming the absence of vicinal proton-proton coupling.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be crucial for definitively assigning the carbon signals. We would expect to see correlations between the methoxy protons and the methoxy carbon, the acetal proton and the acetal carbon, and the thiazole H-4 proton and the C-4 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity of the substituents to the thiazole ring. Key expected correlations would include:
The acetal proton to the C-2 carbon of the thiazole ring.
The methoxy protons to the acetal carbon.
The H-4 proton to the C-2 and C-5 carbons of the thiazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows through-space correlations between protons that are in close proximity. This could be used to confirm the spatial relationship between the dimethoxymethyl group and the thiazole ring. For instance, a NOESY correlation might be observed between the acetal proton and the H-4 proton of the thiazole ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Characteristic Absorption Bands for Thiazole Ring System
The thiazole ring exhibits a set of characteristic vibrational bands. These arise from the stretching and bending modes of the C=C, C=N, and C-S bonds within the ring. The positions of these bands can be influenced by the nature and position of substituents.
C=N and C=C Stretching: These vibrations are typically observed in the 1600-1450 cm⁻¹ region of the IR and Raman spectra. For this compound, a series of bands in this region would be indicative of the thiazole ring skeleton.
Ring Breathing Modes: The thiazole ring also displays characteristic "breathing" modes, which involve the concerted expansion and contraction of the entire ring. These vibrations usually appear in the fingerprint region, between 1000 cm⁻¹ and 800 cm⁻¹.
C-H Bending: The out-of-plane bending vibration of the C-H bond at the C-4 position is expected to give a strong band in the IR spectrum, typically in the 900-800 cm⁻¹ range.
Identification of Dimethoxymethyl and Chloro Group Vibrations
The substituents on the thiazole ring will also give rise to characteristic vibrational bands.
Dimethoxymethyl Group:
C-H Stretching: The C-H stretching vibrations of the methyl groups will appear in the 2950-2850 cm⁻¹ region. The acetal C-H stretch is also expected in this region but may be less intense.
C-O Stretching: The C-O stretching vibrations of the acetal group are expected to produce strong bands in the 1150-1050 cm⁻¹ region. The presence of two C-O bonds may lead to multiple bands in this area.
Chloro Group:
C-Cl Stretching: The C-Cl stretching vibration is typically observed in the 850-550 cm⁻¹ region. The exact position can vary depending on the electronic environment. For this compound, a band in this region would be a key indicator of the chloro substituent. This band may be more prominent in the Raman spectrum.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H Stretching (methoxy, acetal) | 2950 - 2850 | Medium to Strong |
| C=N, C=C Stretching (thiazole ring) | 1600 - 1450 | Medium |
| C-O Stretching (acetal) | 1150 - 1050 | Strong |
| Thiazole Ring Breathing | 1000 - 800 | Medium |
| C-H Out-of-plane Bending (thiazole) | 900 - 800 | Strong (IR) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry is a critical tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. However, no specific data for this compound was found.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. An extensive search for HRMS data for this compound did not uncover any published results. Therefore, experimental values for its exact mass are not available.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is employed to fragment a selected ion and analyze the resulting pieces, offering deep insights into the compound's structural connectivity. No studies detailing the MS/MS fragmentation patterns or pathways for this compound have been published.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and how molecules pack together.
Single Crystal X-ray Diffraction for Definitive Structural Characterization
The growth of a suitable single crystal allows for its analysis by X-ray diffraction to establish an unambiguous molecular structure. No reports of a successful single-crystal X-ray diffraction analysis for this compound are present in the available literature. Consequently, definitive data on its solid-state conformation is absent.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts and Packing
Derived from X-ray crystallography data, Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal. As no crystal structure data is available for this compound, a Hirshfeld surface analysis has not been performed or reported.
Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Dimethoxymethyl Thiazole
Reactivity Profile of the Thiazole (B1198619) Core
The thiazole ring is generally considered electron-deficient, and calculated pi-electron densities indicate that the C-2 position is the most electrophilic and, therefore, the preferred site for nucleophilic attack. chemicalbook.comresearchgate.net The presence of a chlorine atom, a competent leaving group, at this position makes 5-Chloro-2-(dimethoxymethyl)thiazole a substrate for nucleophilic substitution reactions. wikipedia.org
These reactions typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov In this pathway, a nucleophile attacks the electron-deficient C-2 carbon, leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the thiazole ring is momentarily disrupted in this intermediate. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The aza-nitrogen atom in the thiazole ring helps to stabilize the negative charge of the Meisenheimer intermediate through resonance, facilitating the substitution process. nih.gov A variety of nucleophiles can be employed in these reactions, leading to a diverse range of 2-substituted thiazole derivatives.
Table 1: Examples of Nucleophiles for Substitution at the C-2 Position
| Nucleophile Class | Specific Example | Resulting Functional Group at C-2 |
|---|---|---|
| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy (B1213986) (-OCH₃) |
| Thiolates | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |
| Amines | Aniline (C₆H₅NH₂) | Anilino (-NHC₆H₅) |
| Cyanide | Sodium Cyanide (NaCN) | Cyano (-CN) |
Thiazoles are characterized by significant pi-electron delocalization, which confers aromatic character greater than that of analogous oxazoles. wikipedia.org This aromaticity is evidenced by ¹H NMR chemical shifts of ring protons, which indicate a strong diamagnetic ring current. chemicalbook.comwikipedia.org Theoretical calculations of pi-electron density show that the C-5 position is the most electron-rich and thus the primary site for electrophilic substitution in an unsubstituted thiazole. chemicalbook.comwikipedia.orgresearchgate.net
However, in this compound, the substitution pattern significantly alters its susceptibility to electrophilic attack. The C-5 position is already occupied by a chloro group. The remaining open position is C-4. Both the chloro group at C-5 and the dimethoxymethyl group at C-2 are generally considered to be deactivating towards electrophilic aromatic substitution. Therefore, forcing conditions would likely be required for any electrophilic substitution to occur at the C-4 position.
Reactions Involving the Dimethoxymethyl Acetal (B89532) Moiety
The dimethoxymethyl group at the C-2 position is a dimethyl acetal. Acetals are valuable protecting groups for aldehydes and ketones because they are stable under neutral and basic conditions but can be readily removed under acidic conditions. organic-chemistry.org This allows for selective reactions on other parts of the molecule without affecting the carbonyl group.
The primary reaction of the dimethoxymethyl acetal is its acid-catalyzed hydrolysis to regenerate the parent aldehyde, in this case, 5-chloro-2-formylthiazole. This reaction is reversible and is typically driven to completion by using a large excess of water. chemistrysteps.com
The mechanism involves several steps. First, one of the methoxy oxygen atoms is protonated by an acid catalyst, converting the methoxy group into a good leaving group (methanol). chemistrysteps.com The departure of methanol (B129727) is assisted by the lone pair of electrons on the other oxygen atom, forming a resonance-stabilized oxonium ion. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. chemistrysteps.com Deprotonation of the resulting intermediate yields a hemiacetal. The process is repeated: the second methoxy group is protonated, leaves as methanol, and an oxonium ion (a protonated aldehyde) is formed, which is then deprotonated by water or another base to yield the final aldehyde product. chemistrysteps.com
Table 2: Common Conditions for Acetal Hydrolysis
| Catalyst | Solvent System | General Conditions |
|---|---|---|
| Hydrochloric acid (HCl) | Water / THF | Room temperature to gentle heating |
| Sulfuric acid (H₂SO₄) | Aqueous Acetone | Room temperature |
| p-Toluenesulfonic acid (p-TsOH) | Aqueous Acetone | Room temperature to reflux |
| Solid Acid Catalysts (e.g., SO₄²⁻/ZrO₂) | Aqueous Acetone | Mild conditions, room temperature researchgate.net |
Transacetalization is a process where the alcohol components of an acetal are exchanged for different alcohol groups under acidic catalysis. scielo.brresearchgate.net When this compound is treated with a different alcohol (R'OH) or a diol in the presence of an acid catalyst, the two methoxy groups can be replaced to form a new acetal. The mechanism is analogous to that of hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water. organic-chemistry.org Using a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, results in the formation of a cyclic acetal (a 1,3-dioxolane (B20135) or 1,3-dioxane, respectively), which can be particularly stable. researchgate.net These reactions are equilibria that can be driven forward by using the new alcohol as the solvent or by removing the methanol byproduct. organic-chemistry.org
Once the acetal group is hydrolyzed to the corresponding aldehyde (5-chloro-2-formylthiazole), the resulting carbonyl group is susceptible to nucleophilic addition. libretexts.orgmasterorganicchemistry.com This is a fundamental reaction of aldehydes where a nucleophile attacks the electrophilic carbonyl carbon. The attack breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate, typically during an acidic workup, yields an alcohol.
This two-step process (hydrolysis followed by nucleophilic addition) allows for the introduction of a wide variety of substituents at the C-2 position of the original thiazole scaffold. The reactivity of the aldehyde is typical for aromatic aldehydes, allowing for reactions with strong, anionic nucleophiles as well as weaker, neutral nucleophiles.
Table 3: Representative Nucleophilic Additions to 5-chloro-2-formylthiazole
| Nucleophile/Reagent | Intermediate | Final Product after Workup |
|---|---|---|
| Grignard Reagent (R-MgX) | Magnesium alkoxide | Secondary alcohol |
| Organolithium (R-Li) | Lithium alkoxide | Secondary alcohol |
| Sodium borohydride (B1222165) (NaBH₄) | Borate ester | Primary alcohol |
| Lithium aluminum hydride (LiAlH₄) | Aluminum alkoxide | Primary alcohol |
| Sodium cyanide (NaCN) | Cyanohydrin alkoxide | Cyanohydrin |
Functional Group Transformations of the Chloro Substituent at C-5
Transformations of the chloro group at the C-5 position of the thiazole ring are expected to be a key aspect of its chemistry, allowing for the introduction of further molecular complexity. However, specific examples and detailed studies for this compound have not been reported.
Reductive Dehalogenation and Hydrodehalogenation
No specific studies detailing the reductive dehalogenation or hydrodehalogenation of this compound have been found in the scientific literature. This transformation would involve the replacement of the C-5 chloro substituent with a hydrogen atom, yielding 2-(dimethoxymethyl)thiazole. While general methods for the dehalogenation of chloro-substituted heterocycles are well-established, their application to this specific substrate has not been documented.
Conversion to Other Halogens or Pseudohalides
There is no available research data on the conversion of the chloro group in this compound to other halogens (e.g., fluoro, bromo, iodo) or pseudohalides (e.g., cyano, azido, thiocyanato). Such transformations, typically achieved through nucleophilic substitution reactions, have not been reported for this particular compound.
Coupling Reactions with Organometallic Reagents
Palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-heteroatom bond formation in organic synthesis. However, a review of the literature indicates that specific applications of common coupling reactions such as Suzuki, Stille, Negishi, Sonogashira, or Kumada couplings involving the C-5 chloro position of this compound have not been described. While the reactivity of chloro-substituted thiazoles in such reactions is known in a broader context, specific conditions, yields, and substrate scope for this particular molecule are not available.
A hypothetical data table for a Suzuki coupling reaction is presented below to illustrate the type of data that is currently unavailable for this compound.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| No Data Available |
Kinetic and Mechanistic Studies of Key Reactions
A thorough understanding of the reaction mechanisms and kinetics is crucial for the optimization and control of chemical transformations. For this compound, such detailed investigations appear to be absent from the current body of scientific literature.
Determination of Reaction Rates and Rate Laws
No information is available regarding the kinetic studies of any reaction involving this compound. Consequently, reaction rates and rate laws, which would provide insight into the reaction mechanism, have not been determined for this compound.
Elucidation of Transition States and Intermediates
There are no published studies on the elucidation of transition states or the identification of intermediates in reactions involving this compound. Computational and experimental studies aimed at understanding the mechanistic pathways of its reactions have not been reported.
A hypothetical data table for kinetic data is presented below to illustrate the type of information that is not currently available.
| Reaction | Rate Law | Rate Constant (k) | Activation Energy (Ea) |
|---|---|---|---|
| No Data Available |
Role As a Chemical Building Block in Advanced Organic Synthesis
5-Chloro-2-(dimethoxymethyl)thiazole as a Precursor for Diverse Heterocyclic Scaffolds
This compound is a versatile building block in organic synthesis, primarily owing to the reactivity of its chloro and dimethoxymethyl groups. The thiazole (B1198619) ring itself is a significant heterocyclic structure found in many biologically active compounds. The presence of a halogen at the C5 position and a protected aldehyde at the C2 position allows for sequential and site-selective modifications, making it a valuable precursor for a variety of more complex heterocyclic systems.
The chlorine atom can be displaced by various nucleophiles through substitution reactions, or it can participate in cross-coupling reactions. This allows for the introduction of a wide range of functional groups and the construction of new ring systems. For instance, coupling reactions can be employed to form bi- or poly-heterocyclic structures.
The dimethoxymethyl group serves as a protected form of a formyl group. Under acidic conditions, it can be readily deprotected to reveal the aldehyde, which can then undergo a plethora of reactions such as condensation, oxidation, reduction, and addition of nucleophiles. This functionality is key to extending the molecular framework or introducing further diversity.
Utility in the Synthesis of Complex Molecules and Fine Chemicals
The dual reactivity of this compound makes it a useful intermediate in the synthesis of complex molecules and fine chemicals. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com The ability to selectively functionalize both the C2 and C5 positions of the thiazole ring allows for the synthesis of targeted molecules with potentially enhanced biological activity.
For example, the formyl group, once deprotected, can be a key handle for constructing side chains or annulating other rings onto the thiazole core. The chloro group can be substituted to introduce moieties that modulate the electronic properties or steric profile of the molecule, which can be crucial for its interaction with biological targets. The synthesis of thiazolo[5,4-d]thiazoles, an emerging class of heteroaromatic compounds, showcases the utility of thiazole precursors in creating complex fused-ring systems. mdpi.comnih.gov
Development of Libraries of Thiazole-Based Derivatives
The strategic positioning of two distinct reactive sites in this compound makes it an ideal scaffold for the development of libraries of thiazole-based derivatives for high-throughput screening in drug discovery and materials science. mdpi.com
Derivatization at the Chloro Position for Structural Diversity
The chlorine atom at the C5 position is amenable to a variety of chemical transformations, providing a straightforward avenue for introducing structural diversity. Nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, and alkoxides can be used to introduce a wide array of substituents. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space.
Below is a table illustrating potential derivatizations at the chloro position:
| Reaction Type | Reagent | Product Class |
| Nucleophilic Aromatic Substitution | Amines (R-NH2) | 5-Amino-2-(dimethoxymethyl)thiazoles |
| Nucleophilic Aromatic Substitution | Thiols (R-SH) | 5-Thio-2-(dimethoxymethyl)thiazoles |
| Suzuki Coupling | Arylboronic acids | 5-Aryl-2-(dimethoxymethyl)thiazoles |
| Sonogashira Coupling | Terminal alkynes | 5-Alkynyl-2-(dimethoxymethyl)thiazoles |
Modifications of the Dimethoxymethyl Group for New Functionalities
The dimethoxymethyl group, as a masked aldehyde, offers another point of diversification. Mild acidic hydrolysis unmasks the formyl group, which can then be subjected to a wide range of well-established carbonyl chemistries.
Here are some examples of modifications of the resulting aldehyde:
| Reaction Type | Reagent | Resulting Functional Group |
| Wittig Reaction | Phosphonium ylides | Alkenes |
| Reductive Amination | Amines, reducing agent | Amines |
| Grignard Reaction | Grignard reagents | Secondary alcohols |
| Oxidation | Oxidizing agents | Carboxylic acids |
The sequential or orthogonal application of reactions at the chloro and dimethoxymethyl positions allows for the generation of a vast number of structurally diverse thiazole derivatives from a single, readily available precursor.
Applications in Multicomponent Reactions and Combinatorial Chemistry
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are powerful tools in modern organic synthesis and drug discovery. iau.irnih.gov The deprotected aldehyde from this compound can serve as a key component in various MCRs. For instance, it can act as the carbonyl component in Biginelli or Hantzsch-type reactions to construct new heterocyclic rings.
The suitability of this compound for generating diverse derivatives makes it a valuable building block in combinatorial chemistry. nih.gov By systematically reacting a set of diverse building blocks at the C5-chloro position and another set of reagents with the C2-formyl group (after deprotection), large libraries of compounds can be rapidly synthesized. mdpi.comnih.gov This approach accelerates the discovery of new molecules with desired properties, such as biological activity or specific material characteristics. The use of solid-phase synthesis techniques can further enhance the efficiency of library generation and purification. mdpi.com
Computational Chemistry and Theoretical Characterization of 5 Chloro 2 Dimethoxymethyl Thiazole
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For "5-Chloro-2-(dimethoxymethyl)thiazole," DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are instrumental in elucidating its fundamental chemical characteristics. nih.gov
Optimization of Molecular Geometry and Conformational Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process identifies the conformation with the lowest energy. For "this compound," the geometry is optimized to determine bond lengths, bond angles, and dihedral angles that correspond to the global energy minimum on the potential energy surface. Conformational analysis is also crucial for understanding the flexibility of the dimethoxymethyl group and its orientation relative to the thiazole (B1198619) ring.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-C(methoxy) | 1.50 Å |
| C5-Cl | 1.74 Å | |
| S1-C2 | 1.73 Å | |
| N3-C2 | 1.31 Å | |
| Bond Angle | S1-C2-N3 | 115.0° |
| C4-C5-Cl | 125.0° |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. researchgate.net
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These indices provide further insights into the molecule's reactivity. researchgate.net
Table 2: Calculated FMO Energies and Reactivity Indices for this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.65 |
Electrostatic Potential Surfaces and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For "this compound," the nitrogen and oxygen atoms are expected to be regions of high electron density, while the hydrogen atoms and the area around the chlorine atom may exhibit positive electrostatic potential. Natural Bond Orbital (NBO) analysis can also be performed to quantify the charges on individual atoms. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a deeper understanding of their conformational flexibility and interactions with their environment. rsc.org
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For "this compound," theoretical calculations can provide valuable information about its expected spectroscopic signatures. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted to aid in the interpretation of experimental NMR data. nih.gov
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (thiazole-H) | 7.5 ppm |
| Chemical Shift (methoxy-CH) | 4.5 ppm | |
| Chemical Shift (methoxy-CH₃) | 3.4 ppm | |
| ¹³C NMR | Chemical Shift (C2) | 170 ppm |
| Chemical Shift (C5) | 130 ppm | |
| IR | Vibrational Frequency (C-Cl stretch) | 750 cm⁻¹ |
Computational NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei, which are then converted into chemical shifts.
For this compound, a computational study would typically involve optimizing the molecule's geometry at a given level of theory (e.g., B3LYP with a basis set like 6-311+G(d,p)) and then performing the GIAO calculation. The resulting chemical shifts for ¹H and ¹³C nuclei would be predicted. These theoretical values are often scaled or referenced against a standard, like tetramethylsilane (B1202638) (TMS), to improve correlation with experimental data.
Expected Research Findings and Data:
A detailed computational analysis would yield a table of predicted ¹H and ¹³C NMR chemical shifts. The values would reflect the electronic environment of each atom. For instance:
The single proton on the thiazole ring (at the C4 position) would have a predicted chemical shift influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the chlorine atom at C5.
The methine proton of the dimethoxymethyl group [-CH(OCH₃)₂] would show a characteristic shift, and the six protons of the two methoxy (B1213986) groups would likely be chemically equivalent, resulting in a single, more intense signal.
In the ¹³C spectrum, the carbon atoms of the thiazole ring (C2, C4, and C5) would exhibit distinct shifts. The C5 carbon, bonded to the chlorine atom, is expected to be significantly affected. The C2 carbon, attached to the dimethoxymethyl group, would also show a characteristic resonance.
An interactive data table presenting hypothetical, yet chemically reasonable, predicted NMR shifts for this compound is shown below. These values are illustrative of the output from a DFT/GIAO calculation and are not based on published experimental or computational data for this specific molecule.
Interactive Table: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
| ¹H | Thiazole C4-H | 7.5 - 8.0 |
| ¹H | -CH(OCH₃)₂ | 5.5 - 6.0 |
| ¹H | -OCH₃ | 3.3 - 3.6 |
| ¹³C | Thiazole C2 | 165 - 175 |
| ¹³C | Thiazole C4 | 120 - 130 |
| ¹³C | Thiazole C5 | 135 - 145 |
| ¹³C | -CH(OCH₃)₂ | 100 - 110 |
| ¹³C | -OCH₃ | 50 - 60 |
Vibrational Frequency Calculations (IR and Raman)
Theoretical vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically performed using DFT, determine the frequencies and intensities of the fundamental vibrational modes. The results are invaluable for interpreting experimental spectra and assigning specific bands to molecular motions. For this compound, a frequency calculation would be performed on the optimized geometry. The output would be a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities.
Expected Research Findings and Data:
The predicted vibrational spectrum would feature characteristic peaks for the thiazole ring and its substituents. Key vibrational modes would include:
C-H stretching: Aromatic C-H stretching from the thiazole ring and aliphatic C-H stretching from the dimethoxymethyl group.
C=N and C=C stretching: Vibrations characteristic of the thiazole ring's aromatic system.
C-O stretching: Strong IR bands corresponding to the C-O bonds of the dimethoxymethyl group.
C-Cl stretching: A vibration at a lower frequency indicating the presence of the chloro substituent.
Ring deformation modes: Complex vibrations involving the entire thiazole ring.
An illustrative table of predicted vibrational frequencies is provided below. These are representative values for a molecule of this type and are not from a specific calculation on this compound.
Interactive Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| Aromatic C-H Stretch | 3100 - 3150 | Medium | Low |
| Aliphatic C-H Stretch | 2950 - 3050 | Medium-Strong | Medium |
| C=N Stretch | 1550 - 1600 | Strong | Medium |
| C=C Stretch | 1450 - 1500 | Strong | Strong |
| C-O Stretch | 1050 - 1150 | Very Strong | Low |
| C-Cl Stretch | 700 - 800 | Medium | Medium |
Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. For this compound, theoretical modeling could be used to investigate various potential reactions, such as electrophilic aromatic substitution on the thiazole ring or nucleophilic substitution of the chlorine atom.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their reactivity. While a QSRR study cannot be performed on a single molecule, this compound could be included in a larger dataset of related thiazole derivatives to develop such a model.
In a typical QSRR study, a variety of molecular descriptors are calculated for each compound in the series. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or topological. These descriptors are then used as independent variables in a statistical analysis (such as multiple linear regression) to predict a measure of reactivity (e.g., a reaction rate constant). Such studies are prevalent in medicinal chemistry to correlate structure with biological activity (a specific form of reactivity). For thiazoles, QSRR has been used to explore relationships between structure and antimicrobial or anticancer activities. nih.govmdpi.com
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
Traditional synthetic methods for thiazoles, such as the Hantzsch synthesis, often rely on harsh reagents and produce significant waste. nih.govsemanticscholar.org Future research must prioritize the development of green and sustainable pathways to 5-Chloro-2-(dimethoxymethyl)thiazole and its derivatives. bepls.com This involves exploring methodologies that reduce environmental impact while enhancing efficiency and safety.
Key areas for investigation include:
Catalyst Development: Investigating the use of earth-abundant metal catalysts or recyclable heterogeneous catalysts, such as silica-supported tungstosilicic acid or chitosan-based biocatalysts, could offer greener alternatives to traditional methods. mdpi.commdpi.com
Alternative Solvents: Moving away from conventional volatile organic solvents towards greener options like water, ionic liquids, or deep eutectic solvents is crucial. bepls.commdpi.com
Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted or ultrasound-mediated synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.commedmedchem.com
Atom Economy: Designing synthetic routes based on multi-component reactions (MCRs) can maximize atom economy by combining several starting materials into a single product in one step, minimizing waste. bepls.com
Interactive Table: Comparison of Synthetic Approaches for Thiazoles
| Approach | Traditional (e.g., Hantzsch) | Sustainable Future Directions |
| Catalysts | Often stoichiometric reagents | Recyclable heterogeneous catalysts, biocatalysts, earth-abundant metals |
| Solvents | Volatile organic compounds (VOCs) | Water, deep eutectic solvents, ionic liquids, solvent-free conditions |
| Energy Input | Conventional heating (long duration) | Microwave irradiation, ultrasonic energy (rapid) |
| Byproducts | Significant waste generation | Minimal waste (high atom economy), benign byproducts (e.g., water) |
Investigation of Less Explored Reactivity Patterns and Derivatization Possibilities
The reactivity of this compound is largely dictated by its two functional handles: the C5-chloro group and the C2-dimethoxymethyl acetal (B89532). While some reactions are predictable, a systematic exploration of its chemical behavior under various conditions is needed to unlock its full synthetic potential.
C5-Chloro Group Reactivity: The chlorine atom at the C5 position is a prime site for nucleophilic aromatic substitution and cross-coupling reactions. Future work should focus on exploring a wide array of coupling partners (e.g., boronic acids, amines, thiols) using modern palladium, copper, or nickel catalysis to generate diverse libraries of 5-substituted thiazoles. organic-chemistry.org
C2-Acetal Group Transformation: The dimethoxymethyl group serves as a stable protecting group for a formyl (aldehyde) functionality. Research should investigate efficient and selective deprotection methods to unmask the aldehyde. This highly reactive group can then participate in a vast range of transformations, including Wittig reactions, reductive aminations, and condensations, to build molecular complexity. nih.gov
Ring-Based Reactions: The thiazole (B1198619) ring itself can undergo various reactions, including electrophilic substitution (though challenging due to the electron-withdrawing nature of the substituents), cycloadditions, and ring-opening transformations. nih.govpharmaguideline.com Investigating these less common reactivity patterns could lead to novel molecular scaffolds.
Chemoenzymatic and Biocatalytic Transformations
The use of enzymes and biocatalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions, aligning perfectly with the principles of green chemistry. nih.gov Applying this technology to the synthesis and modification of this compound is a promising and largely unexplored field.
Potential research avenues include:
Enzymatic Synthesis: Developing enzymatic pathways, perhaps using lipases or proteases like trypsin, to catalyze the formation of the thiazole ring from precursor molecules under mild, aqueous conditions. nih.govsemanticscholar.orgnih.gov
Biocatalytic Derivatization: Employing enzymes for the selective modification of the compound. For instance, oxidoreductases could be used for transformations of the aldehyde group after deprotection, or hydrolases could be screened for selective deprotection of the acetal.
Whole-Cell Biotransformation: Engineering microorganisms to produce this compound or its derivatives from simple feedstocks, offering a potentially highly sustainable manufacturing route.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages, including enhanced safety, precise control over reaction parameters, and ease of scalability. nih.gov The integration of this technology for the synthesis of this compound could be transformative.
Future research should aim to:
Develop Continuous Flow Synthesis: Convert the optimal batch synthesis of the target molecule into a continuous flow process. This would be particularly beneficial for managing potentially exothermic or hazardous reaction steps.
Automated Multi-Step Synthesis: Design automated platforms that not only synthesize this compound but also perform subsequent derivatization steps in a sequential, uninterrupted flow. nih.gov This would enable the rapid generation of compound libraries for screening purposes.
In-line Purification and Analysis: Integrate purification modules (e.g., liquid-liquid extraction, chromatography) and analytical tools directly into the flow path to allow for real-time monitoring and isolation of the final product.
Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring
To fully understand and optimize the synthesis and reactions of this compound, advanced characterization techniques are essential. In-situ monitoring, which allows for the observation of a reaction as it happens, provides invaluable mechanistic insights.
Future studies could employ:
Process Analytical Technology (PAT): Utilize in-situ spectroscopic methods like ReactIR (FTIR), Raman spectroscopy, or process NMR to monitor reaction kinetics, identify transient intermediates, and ensure reaction completeness in real-time.
Advanced Mass Spectrometry: Use techniques like laser desorption ionization (LDI) mass spectrometry to characterize complex reaction mixtures and intermediates without the need for extensive sample preparation. mdpi.com
Synchrotron-Based Analysis: For solid-state characterization of derivatives, advanced techniques like X-ray Absorption Near Edge Structure (XANES) can provide detailed information on electronic properties and local atomic structure. arxiv.orgresearchgate.net
Multi-Scale Computational Modeling for Predictive Research
Computational chemistry provides powerful tools for predicting molecular properties, reaction outcomes, and mechanistic pathways, thereby guiding experimental work and accelerating research.
Key areas for computational investigation include:
Reaction Mechanism and Selectivity Prediction: Use Density Functional Theory (DFT) to model proposed synthetic routes, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions involving this compound.
Property Prediction: Employ Quantitative Structure-Activity Relationship (QSAR) models to predict the biological or material properties of novel derivatives before their synthesis, allowing for a more targeted and efficient research approach.
Multi-Scale Modeling (QM/MM): For studying the interaction of derivatives with biological targets like proteins, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can provide a detailed, atomistic understanding of binding modes and reaction mechanisms within a complex biological environment. youtube.com
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-2-(dimethoxymethyl)thiazole, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer:
- Key Variables : Control reaction temperature (typically 60–100°C), solvent polarity (e.g., dichloromethane or THF for solubility), and reaction time (monitored via TLC). Inert atmospheres (N₂/Ar) prevent oxidation of the thiazole core .
- Stepwise Protocol :
- Precursor Activation : Use thionyl chloride or acyl chlorides to functionalize the thiazole ring .
- Nucleophilic Substitution : Introduce the dimethoxymethyl group via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., pyridine) .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment : TLC (Rf comparison) and HPLC (retention time matching) .
Q. What are the common chemical reactions involving the thiazole core in this compound?
Methodological Answer:
- Electrophilic Substitution : Chlorine at C5 directs electrophiles to C4 (e.g., nitration, halogenation) .
- Ring Functionalization :
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns or unexpected IR peaks) for this compound?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguish thiazole H from methoxy groups) .
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA) .
- Isotopic Labeling : Use ³⁵S-labeled thiazole to track unexpected sulfur reactivity .
Q. What role does computational modeling play in predicting the reactivity and biological interactions of this compound?
Methodological Answer:
- Docking Studies : Simulate binding to biological targets (e.g., enzymes like PFOR) using AutoDock or Schrödinger .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values (e.g., derivatives with 4-fluorophenyl groups show enhanced activity) .
- Mechanistic Insights : Calculate transition states for key reactions (e.g., SNAr) to optimize synthetic pathways .
Q. How do solvent polarity and proticity influence reaction kinetics and product distribution in derivatization reactions?
Methodological Answer:
- Polar Aprotic Solvents (DMF, DMSO) : Accelerate SNAr reactions by stabilizing transition states .
- Protic Solvents (MeOH, H₂O) : Favor hydrolysis of the dimethoxymethyl group to a ketone .
- Case Study : Microwave-assisted synthesis in DMF reduces reaction time by 60% compared to thermal methods .
Q. What structure-activity relationships (SAR) have been established for thiazole derivatives with similar substituents?
Methodological Answer:
- Critical Substituents :
| Derivative | Substituent | Biological Activity (IC₅₀/µM) | Source |
|---|---|---|---|
| 4-(5-chlorobenzo[d]thiazol-2-yl)phenol | C5-Cl, phenolic OH | Phosphorylase inhibition: 19.60 | |
| 5-Chloro-2-(4-chlorophenyl)thiazole | Di-chloro substitution | Anticancer: 23.40 |
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
